エストラジオール-3-グルクロン酸

説明

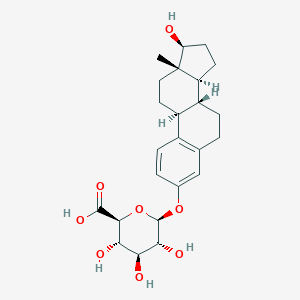

17beta-estradiol 3-glucosiduronic acid is a steroid glucosiduronic acid that consists of 17beta-estradiol having a beta-glucuronyl residue attached at position 3 via a glycosidic linkage. It has a role as a human metabolite and a mouse metabolite. It is a 17beta-hydroxy steroid, a beta-D-glucosiduronic acid and a steroid glucosiduronic acid. It derives from a 17beta-estradiol. It is a conjugate acid of a 17beta-estradiol 3-O-(beta-D-glucuronide)(1-).

科学的研究の応用

Biochemical Properties

Formation and Structure

E2-3G is synthesized via the conjugation of estradiol with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly UGT1A1. Its molecular formula is C24H32O8, with a molecular weight of 448.51 g/mol. The compound exhibits a glucuronide structure that influences its solubility and excretion pathways .

Metabolic Pathways

In the human body, E2-3G is involved in the metabolism of estradiol. It can be hydrolyzed back to free estradiol by β-glucuronidase enzymes, which may affect the bioavailability and activity of estradiol itself. This reversible reaction indicates its role in regulating estrogen levels within tissues .

Pharmacological Studies

E2-3G is extensively used in pharmacological research to understand estrogen metabolism and its implications for hormone replacement therapy (HRT) and other estrogen-related treatments. Studies have shown that E2-3G has a significantly lower binding affinity to estrogen receptors compared to free estradiol, which may influence therapeutic outcomes .

Toxicological Assessments

The compound is also critical in toxicology, where it serves as a biomarker for exposure to environmental estrogens and endocrine disruptors. Its presence can indicate metabolic changes due to xenobiotic exposure, providing insights into potential health risks associated with these compounds .

Endocrine System Research

Research focusing on the endocrine system utilizes E2-3G to study its effects on cell signaling pathways and gene expression related to estrogen signaling. The conversion of E2-3G back to active estradiol allows researchers to explore how this metabolite influences cellular functions and hormonal balance .

Case Study 1: Metabolism in Hepatocytes

A study using primary cultured pig hepatocytes demonstrated that 17beta-estradiol was completely metabolized within six hours, resulting in the formation of E2-3G among other metabolites. The research highlighted the efficiency of liver cells in processing estrogens and emphasized the importance of glucuronidation in detoxifying steroid hormones .

Case Study 2: Binding Affinity Analysis

In another investigation, the binding characteristics of E2-3G were analyzed using radiolabeled compounds. It was found that E2-3G competes with other glucuronides for binding sites in liver plasma membranes, indicating its potential role in modulating drug interactions and hepatic clearance mechanisms .

生化学分析

Biochemical Properties

17beta-Estradiol 3-(beta-D-glucuronide) is formed from estradiol in the liver by an enzyme called UDP-glucuronosyltransferase via attachment of glucuronic acid . This compound can be deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, 17beta-Estradiol 3-(beta-D-glucuronide) has estrogenic activity via conversion into estrogens .

Cellular Effects

The cellular effects of 17beta-Estradiol 3-(beta-D-glucuronide) are primarily due to its conversion into free estrogens. These estrogens can bind to estrogen receptors, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 17beta-Estradiol 3-(beta-D-glucuronide) involves its conversion into free estrogens, which can bind to estrogen receptors and exert their effects at the molecular level . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is eventually excreted in urine and bile .

Metabolic Pathways

17beta-Estradiol 3-(beta-D-glucuronide) is involved in the metabolic pathway of estradiol. It is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid .

生物活性

17beta-Estradiol 3-(beta-D-glucuronide) (E2-3G) is a significant metabolite of estradiol, primarily formed in the liver through the action of UDP-glucuronosyltransferases (UGTs). This compound plays a critical role in the biological activity of estrogens, influencing various physiological processes through its conversion back to free estradiol.

Overview of 17beta-Estradiol 3-(beta-D-glucuronide)

Chemical Structure and Formation:

- E2-3G is a glucuronide conjugate of estradiol, specifically the C3 glucuronide form.

- It is synthesized in the liver by the enzyme UGT2B1, which catalyzes the conjugation of estradiol with glucuronic acid, enhancing its solubility and facilitating excretion via urine and bile .

Biological Activity

Mechanisms of Action:

- The biological activity of E2-3G is largely attributed to its ability to be deconjugated back into free estradiol by β-glucuronidase enzymes present in various tissues, such as the mammary gland and liver. This conversion allows E2-3G to exert estrogenic effects by binding to estrogen receptors (ERs) .

- Once released, estradiol can influence gene expression, cell signaling pathways, and cellular metabolism, contributing to various physiological functions including reproductive health and bone density regulation .

Cellular Effects:

- E2-3G impacts cellular functions primarily through its conversion into free estrogens. Studies have demonstrated that it can modulate the proliferation of breast cancer cells by altering estrogen receptor signaling pathways .

- The compound has been shown to compete with other ligands for binding sites on ERs, indicating its potential role in hormonal regulation and therapeutic applications .

Case Studies and Experimental Data

-

Binding Affinity and Potency:

- A comparative study on estrogenic compounds indicated that E2-3G has a significantly lower relative binding affinity (RBA) compared to free estradiol but retains some estrogenic potency. Its relative estrogenic potency (REP) was measured at 0.09%, suggesting it can still activate ERs albeit less effectively than estradiol itself .

-

Metabolic Pathways:

- Research utilizing isolated rat hepatocytes has shown that E2-3G can be hydrolyzed back to estradiol, emphasizing its role in the metabolic pathways of estrogens. The study highlighted that glucuronidation serves as a protective mechanism against excessive estrogen activity while allowing for controlled release when needed .

-

Clinical Implications:

- Clinical studies have explored the implications of E2-3G levels in relation to various health conditions, including hormone-sensitive cancers. Elevated levels of this glucuronide have been associated with altered estrogen metabolism in patients with breast cancer, suggesting a potential biomarker for disease progression or treatment response .

Data Tables

| Compound | RBA (%) | REP (%) |

|---|---|---|

| Estradiol | 100 | 100 |

| Estradiol 3-glucuronide (E2-3G) | ? | 0.09 |

| Estrone sulfate | 2 | 0.004 |

| Estrone glucuronide | ? | <0.001 |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHJTRCBBDUOW-QXYWQCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934579 | |

| Record name | Estradiol 3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-beta-Estradiol-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15270-30-1 | |

| Record name | Estradiol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15270-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015270301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol 3-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32835P5TLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-beta-Estradiol-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of estradiol-3-glucuronide (E2-3G)?

A1: The molecular formula of E2-3G is C26H36O9, and its molecular weight is 492.56 g/mol.

Q2: Is there any spectroscopic data available for E2-3G?

A2: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like nuclear magnetic resonance (1H and 13C NMR) and mass spectrometry have been used to confirm the synthesis and characterize E2-3G. [, ]

Q3: How is estradiol-3-glucuronide formed in the body?

A3: E2-3G is formed by the enzymatic conjugation of 17β-estradiol with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 being a major contributor. [, , , ]

Q4: Does estradiol-3-glucuronide undergo further metabolism?

A4: Yes, E2-3G can be hydrolyzed back to 17β-estradiol by β-glucuronidase enzymes, potentially influencing estradiol levels and activity. [, ] Additionally, E2-3G can be further metabolized to estradiol-3-sulfate-17β-D-glucuronide, as observed in rat bile. []

Q5: What is the role of multidrug resistance-associated protein 2 (MRP2) in the disposition of E2-3G?

A5: MRP2, a transporter protein, plays a crucial role in the biliary excretion of E2-3G. Studies have shown that E2-3G is a substrate for MRP2, facilitating its transport into the bile for elimination from the body. [, ]

Q6: Are there any known differences in the transport of estradiol-3-glucuronide and its regioisomer, estradiol-17β-glucuronide (E2-17G), by MRP2?

A6: Yes, while both E2-3G and E2-17G are transported by MRP2, E2-17G exhibits positive cooperativity in its transport, meaning its transport is enhanced at higher concentrations. This is in contrast to E2-3G, which does not show this cooperative behavior. Additionally, E2-17G can bind to an allosteric site on MRP2, potentially influencing the transport of other substrates, while E2-3G does not appear to interact with this allosteric site. []

Q7: Is there evidence of sex-specific differences in the metabolism of E2-3G?

A7: In rats, cytochrome P450 2C8 (CYP2C8), which is more active in females, can directly oxidize estradiol-17β-glucuronide to 2-hydroxyestradiol-17β-glucuronide. This suggests a potential sex-specific difference in the metabolism of estradiol glucuronides. []

Q8: Has estradiol-3-glucuronide been linked to any toxicological effects?

A8: While E2-3G is often considered a detoxification product, research suggests that its regioisomer, E2-17G, can induce cholestasis in rats and primates. Notably, E2-3G itself did not demonstrate such an effect in a study using equimolar doses. [, ]

Q9: What analytical methods are commonly used to measure estradiol-3-glucuronide levels?

A9: Several analytical techniques are used to measure E2-3G levels, including high-performance liquid chromatography (HPLC) coupled with various detection methods like mass spectrometry (MS) or radiochemical detection. [, , , , ]

Q10: What happens to estradiol-3-glucuronide in the environment?

A10: E2-3G can persist in the environment and is considered more mobile than free estrogens due to its higher water solubility. Studies have shown that it can undergo biological hydrolysis in soil and water, converting back to the active 17β-estradiol. [, ]

Q11: What are the implications of estradiol-3-glucuronide persistence in the environment?

A11: The persistence of E2-3G, particularly its potential to convert back to active estrogens like 17β-estradiol, raises concerns about endocrine disruption in aquatic organisms. Its presence in groundwater near agricultural areas emphasizes the need for further research and monitoring. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。